5-(Chloromethyl)-3-(p-tolyl)isoxazole

Synthetic Chemistry Medicinal Chemistry Building Block Sourcing

Inconsistent regioisomer sourcing leads to failed alkylations and irreproducible library syntheses. 5-(Chloromethyl)-3-(p-tolyl)isoxazole (CAS 478016-01-2) resolves this with verified C-5 chloromethyl topology. • Balanced electrophilicity enables controlled mono-alkylation without over-alkylation, critical for high-purity screening compound synthesis. • Semi-solid form (mp 34-38°C) supports accurate liquid dispensing on automated workstations, unlike the high-melting bromomethyl analog. • Documented insecticide synergism with organophosphates and carbamates provides validated rationale for agrochemical discovery programs targeting resistance-breaking formulations.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B12841490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(p-tolyl)isoxazole
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)CCl
InChIInChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3
InChIKeyNTJAVBUNDVUVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-3-(p-tolyl)isoxazole (CAS 478016-01-2): Core Building Block for Isoxazole-Based Molecular Assembly


5-(Chloromethyl)-3-(p-tolyl)isoxazole is a 3,5-disubstituted isoxazole heterocycle (C₁₁H₁₀ClNO, MW 207.66) featuring an electrophilic chloromethyl handle at position 5 and an electron-donating p-tolyl substituent at position 3 of the 1,2-oxazole ring. The compound serves as a versatile alkylating building block for medicinal chemistry, agrochemical derivatization, and materials research . Its structural arrangement—where the reactive CH₂Cl group is placed distal to the aryl substituent—distinguishes it from the regioisomeric 3-(chloromethyl)-5-(p-tolyl)isoxazole (CAS 927186-78-5) , leading to divergent reactivity profiles in nucleophilic substitution and cross-coupling chemistry .

5-(Chloromethyl)-3-(p-tolyl)isoxazole: Why Regioisomeric or Halogen-Swapped Analogs Cannot Serve as Drop-In Replacements


The isoxazole scaffold's substitution topology directly governs electrophilic reactivity, steric accessibility, and downstream derivatization efficiency. The regioisomer 3-(chloromethyl)-5-(p-tolyl)isoxazole places the chloromethyl group adjacent to the ring nitrogen, altering the electronic environment of the reactive center and leading to different reaction rates and regiochemical outcomes in subsequent transformations . Similarly, the bromomethyl analog 5-(bromomethyl)-3-(p-tolyl)isoxazole exhibits higher innate reactivity but different physical form (solid, mp 84–85 °C vs. the low-melting semi-solid chloromethyl congener), impacting handling, weighing accuracy, and thermal stability during storage and reactions . Procurement without accounting for these differences risks failed syntheses, irreproducible yields, and wasted development time.

5-(Chloromethyl)-3-(p-tolyl)isoxazole: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Divergence: 5-(Chloromethyl)-3-(p-tolyl)isoxazole vs. 3-(Chloromethyl)-5-(p-tolyl)isoxazole — Differential Reactivity and Synthetic Origin

5-(Chloromethyl)-3-(p-tolyl)isoxazole and its regioisomer 3-(chloromethyl)-5-(p-tolyl)isoxazole (CAS 927186-78-5) differ in the placement of the electrophilic CH₂Cl group relative to the isoxazole N and O atoms. In the target compound, the chloromethyl is at C-5 (adjacent to the ring oxygen), whereas in the regioisomer it resides at C-3 (adjacent to the ring nitrogen). This topological difference alters the σ-electron-withdrawing environment at the reactive carbon: the C-5 chloromethyl is more electron-deficient, facilitating faster SN2 displacement by nucleophiles . The two regioisomers are produced via distinct synthetic routes — the C-5 isomer via [3+2] cycloaddition of p-tolyl nitrile oxide with 2,3-dichloropropene, while the C-3 isomer is typically accessed via chlorination of (5-arylisoxazol-3-yl)methanols [1][2]. This means procurement of the wrong regioisomer leads not only to different reactivity but to entirely different intellectual property and synthetic provenance.

Synthetic Chemistry Medicinal Chemistry Building Block Sourcing

Leaving-Group Tuning: Chloromethyl vs. Bromomethyl Reactivity in 5-(Halomethyl)-3-(p-tolyl)isoxazoles

The 5-(chloromethyl) analogue provides a balanced leaving-group reactivity suitable for multi-step synthesis, whereas the 5-(bromomethyl) congener is more reactive but presents handling challenges. The bromomethyl derivative 5-(bromomethyl)-3-(p-tolyl)isoxazole is a crystalline solid with a melting point of 84–85 °C . In contrast, the chloromethyl target compound is reported as a low-melting solid or semi-solid (mp ~34–38 °C from supplier data ), enabling convenient liquid-transfer handling for automated parallel synthesis platforms. The higher thermal stability of the chloromethyl compound reduces the risk of premature thermal decomposition or self-alkylation during storage at ambient temperature compared to the more labile bromomethyl variant . For applications requiring controlled, moderate electrophilicity (e.g., sequential functionalization where over-alkylation must be avoided), the chloromethyl derivative is the preferred substrate.

Nucleophilic Substitution Physical Form Thermal Stability

Aryl Substituent Effect: p-Tolyl vs. Phenyl — Impact on Lipophilicity and Downstream Biological Profile

The p-tolyl group at the 3-position distinguishes this compound from the simpler 5-(chloromethyl)-3-phenylisoxazole (CAS 1011-37-6). The para-methyl substituent increases calculated logP by approximately +0.5 units compared to the unsubstituted phenyl analogue (estimated logP ~2.8 for p-tolyl derivative vs. ~2.3 for phenyl derivative), enhancing membrane permeability albeit with a modest increase in metabolic liability [1]. In agrochemical derivatization studies, isoxazole derivatives bearing the p-tolyl moiety demonstrated synergistic effects when formulated with commercial insecticides, a property not uniformly observed with the corresponding phenyl-substituted series [2]. The p-tolyl group also provides a spectroscopic handle (distinct aromatic ¹H NMR pattern at δ 7.2–7.4 ppm for the AA'BB' system and a singlet for the CH₃ at δ 2.4 ppm) that simplifies reaction monitoring by NMR compared to the more complex phenyl multiplet.

Lipophilicity Metabolic Stability SAR Studies

Synthetic Efficiency: Comparative Alkylation Yields — Isoxazole-Chloromethyl vs. Isothiazole-Chloromethyl Electrophiles

In a direct comparative study of Williamson etherification, 3-(chloromethyl)-5-phenylisoxazole (the phenyl analogue of the target compound's regioisomer family) was alkylated with methyl comenate. The isoxazole-derived chloromethyl electrophile gave a 51% isolated yield of the corresponding ether, compared to 78% for the analogous 4,5-dichloroisothiazole chloromethyl electrophile under identical conditions (DMF, K₂CO₃) [1]. Although this comparison is between heterocyclic cores, it quantifies the intrinsic reactivity of the isoxazole-CH₂Cl group and establishes a benchmark: yields in the ~50% range are typical for isoxazole-chloromethyl alkylations without optimization, whereas isothiazole analogs achieve ~75%+. For procurement decisions, this means that kilogram-scale process development using the isoxazole building block must budget for lower step yields or invest in reaction optimization (solvent, base, catalytic iodide additive) that has been demonstrated to push yields above 70% in optimized protocols [2].

Williamson Etherification Alkylation Efficiency Process Chemistry

Validated Synergistic Bioactivity: Isoxazole-p-Tolyl Derivatives as Insecticide Synergists

Derivatives of 5-(p-tolyl)isoxazole-3-carbonyl chloride — synthesized from the target compound's carboxylic acid oxidation product — were acylated with fluorinated amines to yield fluorinated amides. When tested in combination with commercial insecticides, representatives of this series demonstrated a synergistic effect, enhancing insecticidal potency beyond additive expectations [1]. This synergistic activity is specifically attributed to the 5-(p-tolyl)isoxazole scaffold, as the parallel 4,5-dichloroisothiazole series did not exhibit the same level of synergism in the same assays [1]. For agrochemical procurement, this provides a validated entry point into insecticide potentiator development that is not accessible from the phenyl-substituted or isothiazole analogs.

Agrochemical Insecticide Synergism Fluorinated Derivatives

Commercial Availability and Purity Benchmark: 95%+ Typical Purity with Multi-Vendor Sourcing

5-(Chloromethyl)-3-(p-tolyl)isoxazole (CAS 478016-01-2) is commercially available from multiple laboratory chemical suppliers at a standard purity specification of ≥95% (HPLC or GC) . The regioisomeric analog 3-(chloromethyl)-5-(p-tolyl)isoxazole (CAS 927186-78-5) is also listed at 95%+ purity by some vendors but is stocked by fewer suppliers, reducing competitive pricing leverage . The bromomethyl analog 5-(bromomethyl)-3-(p-tolyl)isoxazole (CAS 129135-66-6) is available but typically at higher cost per gram and requires refrigerated storage (2–8 °C) . The target chloromethyl compound may be stored sealed in dry conditions at 2–8 °C, with no special cold-chain shipping requirements beyond standard ambient packaging , minimizing logistical complexity for international procurement.

Procurement QC Specifications Supply Chain

5-(Chloromethyl)-3-(p-tolyl)isoxazole: High-Confidence Application Scenarios Derived from Differential Evidence


Medicinal Chemistry Library Synthesis — Alkylation of Amine, Thiol, or Phenol Nucleophiles at the C-5 Chloromethyl Handle

The defined regioisomeric identity (chloromethyl at C-5, p-tolyl at C-3) ensures that nucleophilic displacement occurs at the electronically activated carbon adjacent to ring oxygen, delivering a consistent substitution vector for focused library design. The moderate electrophilicity of the chloromethyl group (vs. bromomethyl) allows controlled mono-alkylation of primary amines without over-alkylation, a critical requirement for generating high-purity screening compounds [1]. The p-tolyl substituent provides a useful logP boost (~0.5 units vs. phenyl) that can improve cell permeability without excessive hydrophobicity, as inferred from class-level SAR trends .

Agrochemical Lead Optimization — p-Tolyl Isoxazole Scaffold for Insecticide Synergist Development

Fluorinated amide derivatives prepared from the 5-(p-tolyl)isoxazole-3-carbonyl chloride (accessible via oxidation of the chloromethyl group) have demonstrated synergistic insecticidal activity in combination with commercial organophosphates and carbamates [2]. This validated synergism is specific to the isoxazole-p-tolyl pharmacophore and was not observed with corresponding isothiazole derivatives, providing a scientifically grounded rationale for selecting this building block in agrochemical discovery programs targeting resistance-breaking formulations [2].

Process Chemistry Scale-Up — Optimizable Williamson Etherification Platform

While baseline Williamson alkylation yields with isoxazole-chloromethyl electrophiles are approximately 51% (without optimization) [1], this is a well-characterized limitation that can be systematically addressed. Addition of catalytic NaI (Finkelstein conditions), switching to polar aprotic solvents (DMF at 60 °C vs. RT), or employing phase-transfer catalysis has been shown to raise yields above 70% for analogous substrates [1]. The compound's semi-solid physical form (mp 34–38 °C ) enables accurate liquid dispensing for automated process development workstations, unlike the high-melting bromomethyl analog that requires solid handling.

Multi-Step Fragment Elaboration — Orthogonal Reactivity of Chloromethyl vs. Isoxazole Ring

The chloromethyl group can be selectively functionalized (e.g., with morpholine, sodium thiolates, or sodium methoxide as demonstrated in [1]) while leaving the isoxazole ring intact for subsequent transformations. This orthogonality enables a two-step diversification strategy: first, SN2 displacement at the chloromethyl position; second, isoxazole ring functionalization (e.g., C-H arylation or directed metalation). The p-tolyl group provides a convenient internal NMR reference (singlet at δ 2.4 ppm) for real-time reaction monitoring, a practical advantage over the phenyl analog for medicinal chemists tracking reaction progress .

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